molecular formula C16H26O2 B182164 (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate CAS No. 163041-94-9

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate

Cat. No.: B182164
CAS No.: 163041-94-9
M. Wt: 250.38 g/mol
InChI Key: HWPJPNQEVWTZSJ-XBZOLNABSA-N
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Description

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the tomato pest Scrobipalpuloides absoluta . This compound is characterized by its unique structure, which includes three double bonds at positions 3, 8, and 11, and an acetate group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of Wittig reactions to form the double bonds in a controlled manner . The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides, while reduction can yield fully saturated hydrocarbons .

Scientific Research Applications

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate apart is its specific role as a sex pheromone in certain insect species. Its unique combination of double bonds and the acetate group makes it highly effective in eliciting specific behavioral responses in target insects .

Properties

IUPAC Name

[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJPNQEVWTZSJ-XBZOLNABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700624
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-94-9
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163041949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECA-3,8,11-TRIENYL ACETATE, (3E,8Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQR9SPA87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry in (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate for its biological activity?

A1: While the provided research doesn't directly investigate the interaction with its target, it highlights the importance of specific stereochemistry. The synthesis methods described prioritize producing the (3E,8Z,11Z)-isomer, indicating that this specific configuration is crucial for the pheromone's activity in Scrobipalpuloides absoluta, a related pest [, , ]. Variations in stereochemistry at the double bond positions (3, 8, and 11) likely impact the molecule's binding affinity to receptors in the insect's antennae, affecting its ability to elicit a response.

Q2: Can you describe a key chemical reaction used in synthesizing this compound?

A2: One of the key reactions employed in the synthesis is the Titanium(II)-mediated Z-reduction of alkynes [, , ]. This method allows for the stereo- and regio-specific reduction of various types of alkynes (isolated, conjugated, and methylene-skipped) to the corresponding Z-alkenes. This reaction is particularly important in achieving the specific Z configuration at the double bonds within the this compound molecule.

Q3: Has the synthesis of deuterium-labeled versions of similar compounds been explored? What is its significance?

A3: Yes, the research describes the synthesis of deuterium-labeled linolenic and oleic acids using a modified Titanium(II)-mediated reduction method []. By using deuterium oxide (D2O) instead of water (H2O) in the final step, researchers achieved regio- and stereo-specific Z-dideuteration of alkynes. This technique could potentially be applied to synthesize a deuterium-labeled version of this compound. Deuterium-labeled compounds are valuable tools in chemical and biological research, serving as internal standards for mass spectrometry and facilitating mechanistic studies on reaction pathways and metabolic processes.

Q4: What are the potential applications of this compound beyond basic research?

A4: Considering its role as a pheromone, this compound holds potential for developing environmentally friendly pest control strategies against Tuta absoluta [, ]. This could involve using the pheromone in traps to monitor pest populations, disrupt mating, or even mass-trapping to reduce infestations. This approach offers a more targeted and sustainable alternative to broad-spectrum insecticides, minimizing harm to beneficial insects and reducing environmental impact.

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